2-Benzyloxymethyl-1,3,4-oxadiazole

Übersicht

Beschreibung

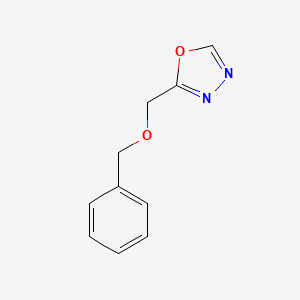

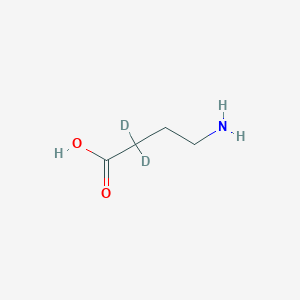

2-Benzyloxymethyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H10N2O2. It’s part of the 1,3,4-oxadiazole family, which are essential building blocks in medicinal chemistry . These compounds have been incorporated in several medicines and have shown outstanding biological activity .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 2-Benzyloxymethyl-1,3,4-oxadiazole, involves several routes. A classical route involves the cyclization of N,N’-diacylhydrazines in the presence of various dehydrating agents . Other methods involve oxidative cyclization of hydrazones under oxidative conditions .Molecular Structure Analysis

1,3,4-Oxadiazoles, including 2-Benzyloxymethyl-1,3,4-oxadiazole, are five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom . They exist in four regioisomeric forms .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse. For instance, the cyclization of N,N’-diacylhydrazines in the presence of various dehydrating agents is a common synthetic route . Oxidative cyclization of hydrazones under oxidative conditions is another common protocol for the synthesis of these heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely. They are known for their good film-forming capabilities, high thermal stabilities, good mechanical, and excellent optoelectronic properties .Wissenschaftliche Forschungsanwendungen

Green Synthesis Methods

2-Aryl-1,3,4-oxadiazoles, including 2-benzyloxymethyl-1,3,4-oxadiazole derivatives, have been synthesized using eco-friendly methods. A notable example is the on-water, catalyst-free, and room-temperature construction of 2-aryl-1,3,4-oxadiazole derivatives. This method is distinguished by its high yields, simplicity in purification, use of water as the reaction medium, energy efficiency, and the absence of catalysts, making it a green and sustainable approach (Zhu et al., 2015).

Synthesis and Antibacterial Study

Synthesis and antibacterial properties of derivatives of 2-benzyloxymethyl-1,3,4-oxadiazole have been extensively studied. For instance, the synthesis of N-substituted derivatives and their spectral analysis and anti-bacterial studies have been conducted, demonstrating the biological activities of these compounds (Khalid et al., 2016).

Insecticidal Activity

There has been research into the design and synthesis of 1,3,4-oxadiazoles with insecticidal properties. For example, 2-(5-(trifluoromethyl)pyridyloxymethyl)-1,3,4-oxadiazoles showed significant insecticidal activity against certain pests, highlighting their potential use in agricultural applications (Cao et al., 2002).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their application in corrosion inhibition. Newly synthesized oxadiazole derivatives have shown high efficiency in inhibiting the corrosion of mild steel in acidic environments. This highlights their potential use in industrial applications, particularly in the field of material protection and preservation (Kalia et al., 2020).

Acetylcholine Esterase Inhibitors

Research has been conducted on the synthesis of 1,3,4-oxadiazole derivatives as acetylcholine esterase inhibitors. These compounds have shown promising results in inhibiting the acetylcholinesterase enzyme, suggesting their potential therapeutic applications in neurodegenerative diseases (Kamal et al., 2013).

Anticonvulsant Activity

Certain 1,3,4-oxadiazole derivatives, including those with a 2-benzyloxymethyl structure, have been synthesized and evaluated for their anticonvulsant properties. These studies indicate their potential use in the development of new anticonvulsant drugs (Zarghi et al., 2005).

Wirkmechanismus

Target of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

It is known that oximes, which are similar to oxadiazoles, form in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Eigenschaften

IUPAC Name |

2-(phenylmethoxymethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRWGGSQBLEZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxymethyl-1,3,4-oxadiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)

![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)